2-(Bromomethyl)-5-chlorobenzonitrile

Vue d'ensemble

Description

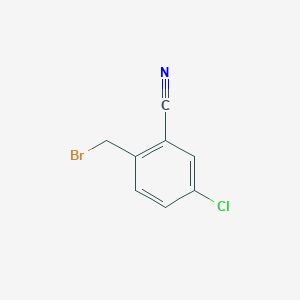

2-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method includes the reaction of 5-chlorobenzonitrile with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-5-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-(Bromomethyl)-5-chlorobenzonitrile serves as a crucial building block for synthesizing various pharmaceutical compounds. It is particularly valuable in the development of therapeutic agents, including those targeting metabolic disorders and infectious diseases. For instance, it has been utilized in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes treatment. These inhibitors function by modulating glucose reabsorption in the kidneys, thereby lowering blood sugar levels .

Case Study: Synthesis of SGLT2 Inhibitors

In a notable study, researchers developed a scalable process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. The process involved multiple steps including bromination and hydrolysis, demonstrating the compound's role as a precursor in complex synthetic pathways .

Material Science Applications

Development of Polymers

The compound is also employed in material science, particularly in the development of polymers. Its bromomethyl group can participate in Friedel-Crafts reactions, leading to the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical properties and chemical stability, making them suitable for various industrial applications .

Catalytic Applications

Research has shown that materials synthesized using this compound can act as effective catalysts. For example, bromomethylated polyphenanthrene microspheres have been utilized to promote electrophilic substitution reactions, yielding bis(indolyl)methanes with high efficiency . This highlights the compound's versatility beyond just serving as a reactant.

Antimicrobial and Anticancer Properties

The biological activity of this compound has been explored extensively. Studies indicate that it exhibits potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can inhibit certain metabolic pathways in target organisms, suggesting its use as an enzyme inhibitor .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical | Key building block for drug synthesis | Synthesis of SGLT2 inhibitors |

| Material Science | Used in polymer development and as a catalyst | Friedel-Crafts reactions to form cross-linked polymers |

| Biological Activity | Exhibits antimicrobial and anticancer properties | Interaction with proteins/nucleic acids |

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-5-chlorobenzonitrile involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.

2-(Chloromethyl)-5-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2-(Bromomethyl)-4-chlorobenzonitrile: Similar structure but with the chlorine substituent at the fourth position.

Uniqueness

2-(Bromomethyl)-5-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas.

Activité Biologique

2-(Bromomethyl)-5-chlorobenzonitrile, with the CAS number 50712-69-1, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a bromomethyl group and a chlorobenzonitrile moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrClN

- Molecular Weight : 232.50 g/mol

The presence of halogen atoms (bromine and chlorine) in the structure enhances its electrophilic character, making it a candidate for various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target biomolecules, potentially leading to enzyme inhibition or activation.

Interaction with Biological Targets

Research indicates that compounds similar to this compound can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It may interact with receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Studies have shown that halogenated benzonitriles exhibit antimicrobial properties. The presence of bromine and chlorine enhances the lipophilicity of the compound, potentially improving its membrane permeability and allowing it to exert effects on microbial cells.

| Study | Microbial Strain | Activity Observed | Reference |

|---|---|---|---|

| A | Escherichia coli | Inhibition of growth at 50 µg/mL | |

| B | Staphylococcus aureus | Significant reduction in viability at 25 µg/mL | |

| C | Candida albicans | Moderate antifungal activity observed |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have indicated that this compound may exhibit selective cytotoxic effects. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising area of research.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Growth inhibition |

| A549 | 25 | Cell cycle arrest |

Case Studies

Several case studies have documented the effects of similar compounds in vivo:

- Case Study on Antitumor Activity : In a study involving xenograft models, administration of a brominated benzonitrile derivative resulted in significant tumor regression. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related compound against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load, supporting the potential therapeutic application of halogenated benzonitriles.

Propriétés

IUPAC Name |

2-(bromomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMZAPDOKDQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506243 | |

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-69-1 | |

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.